2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFONYL}-N~1~-(4-BUTOXYPHENYL)ACETAMIDE
Overview
Description
2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFONYL}-N~1~-(4-BUTOXYPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a bromophenyl group, an oxoethyl group, a sulfonyl group, and a butoxyphenyl group. The presence of these functional groups contributes to the compound’s reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFONYL}-N~1~-(4-BUTOXYPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-bromobenzaldehyde with ethyl acetate to form 4-bromo-α-oxoethyl acetate. This intermediate is then reacted with sulfonyl chloride to introduce the sulfonyl group, followed by the reaction with 4-butoxyaniline to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFONYL}-N~1~-(4-BUTOXYPHENYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFONYL}-N~1~-(4-BUTOXYPHENYL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFONYL}-N~1~-(4-BUTOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-N-(4-BUTOXYPHENYL)ACETAMIDE
- N-[2-(4-BROMOPHENYL)-2-OXOETHYL]ACETAMIDE
Uniqueness
2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFONYL}-N~1~-(4-BUTOXYPHENYL)ACETAMIDE is unique due to the presence of both sulfonyl and butoxyphenyl groups, which contribute to its distinct reactivity and potential applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]sulfonyl-N-(4-butoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO5S/c1-2-3-12-27-18-10-8-17(9-11-18)22-20(24)14-28(25,26)13-19(23)15-4-6-16(21)7-5-15/h4-11H,2-3,12-14H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNZSQWPTKZGNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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